6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Significance of Imidazo[1,2-a]pyridines as Privileged Heterocyclic Systems in Chemical Biology
The imidazo[1,2-a]pyridine (B132010) core is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation is attributed to its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.goveco-vector.com The unique structural and electronic properties of this fused ring system allow for the development of potent and selective modulators of various physiological processes.
Derivatives of imidazo[1,2-a]pyridine have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and anticonvulsant properties. nih.govnih.govnih.gov This versatility has led to the successful development of several commercially available drugs. Notable examples include Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia, and Alpidem, an anxiolytic. nih.gov The therapeutic success of these molecules underscores the importance of the imidazo[1,2-a]pyridine scaffold as a starting point for drug discovery programs. eco-vector.com
The significance of this heterocyclic system extends beyond therapeutics. Its fluorescent properties have made it a valuable tool in the development of probes for bioimaging, particularly in the study of neurodegenerative diseases like Alzheimer's, where derivatives have been designed to detect β-amyloid plaques. nih.govacs.orgnih.govresearchgate.net
Overview of Structural Features and Core Reactivity Patterns
The imidazo[1,2-a]pyridine scaffold consists of a five-membered imidazole (B134444) ring fused to a six-membered pyridine (B92270) ring, with a nitrogen atom at the bridgehead position. This arrangement results in a planar, aromatic system with ten π-electrons, conferring significant stability. The electron distribution within the rings influences its reactivity, making certain positions susceptible to chemical modification.
The C3 position of the imidazole ring is particularly electron-rich and is the most common site for electrophilic substitution, allowing for the introduction of a wide variety of functional groups. acs.org This reactivity has been extensively exploited by chemists to synthesize libraries of derivatives with diverse biological profiles. Common synthetic strategies for the functionalization of the imidazo[1,2-a]pyridine core include direct C-H functionalization, cross-coupling reactions, and multicomponent reactions.
The synthesis of the core scaffold itself is most classically achieved through the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. Variations of this approach, utilizing different starting materials and catalysts, have been developed to improve yields and expand the scope of accessible derivatives.
Historical Context of Imidazo[1,2-a]pyridine Chemistry
The exploration of imidazo[1,2-a]pyridine chemistry dates back to the early 20th century. The first documented synthesis was reported in 1925 by the Russian chemist Aleksei Chichibabin (Tschitschibabin). His method involved the reaction of 2-aminopyridine with bromoacetaldehyde. This seminal work laid the foundation for over a century of research into the synthesis and application of this important heterocyclic system. The initial synthetic routes have since been refined and expanded upon, leading to a vast and diverse chemical space of imidazo[1,2-a]pyridine derivatives.
Rationale for Focusing on 6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid as a Research Subject
The specific focus on This compound as a research subject stems from a logical combination of established structure-activity relationships within the imidazo[1,2-a]pyridine class. The rationale is built upon the known biological potential of both the imidazo[1,2-a]pyridine-2-carboxylic acid core and the strategic placement of a phenyl group at the 6-position.
The imidazo[1,2-a]pyridine-2-carboxylic acid moiety is a known pharmacophore. Research has demonstrated that derivatives containing a carboxylic acid at the 2-position exhibit significant anti-inflammatory activity, in part through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netchemimpex.com
| Compound | Substitution Pattern | Biological Activity | Reported IC50/Activity |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-2-carboxylic acid | Unsubstituted | Anti-inflammatory (carrageenan-induced edema) | More efficient than indomethacin (B1671933) researchgate.net |
| 3-Amino-imidazo[1,2-a]pyridine-2-carboxylic acid | 3-Amino | Preferential COX-2 inhibition | Data indicates preferential inhibition researchgate.net |
Furthermore, modifications at the 6-position of the imidazo[1,2-a]pyridine ring have been shown to be critical for modulating potency and selectivity for various biological targets. The introduction of aryl groups at this position has been a successful strategy in the development of potent phosphoinositide 3-kinase (PI3K) inhibitors, which are of significant interest in cancer therapy. nih.govnih.gov
| Compound Derivative | 6-Position Substituent | Target | IC50 (nM) |
|---|---|---|---|
| Quinazoline-imidazo[1,2-a]pyridine hybrid 13k | Substituted quinazoline | PI3Kα | 1.94 nih.gov |
| Aminopyrazine-imidazo[1,2-a]pyridine 14 | Substituted aminopyrazine | Pan-PI3K | Potent inhibition reported nih.gov |
The phenyl group is a common substituent in medicinal chemistry used to explore hydrophobic interactions within a target's binding site, potentially enhancing potency and influencing pharmacokinetic properties. Therefore, the rationale for investigating this compound is to systematically probe the effect of a C-6 phenyl substitution on the known biological activities of the 2-carboxylic acid scaffold. This research aims to determine if the combination of these structural features can lead to compounds with improved anti-inflammatory or anticancer activity, potentially with enhanced potency, selectivity, or a novel mechanism of action.
Properties
IUPAC Name |
6-phenylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)12-9-16-8-11(6-7-13(16)15-12)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGKQNSEDEOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(N=C3C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240139 | |
| Record name | 6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173694-02-4 | |
| Record name | 6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173694-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Phenylimidazo 1,2 a Pyridine 2 Carboxylic Acid and Its Analogs
Retrosynthetic Analysis of the 6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid Core
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For the this compound core, the primary disconnections target the bonds forming the imidazole (B134444) ring.
The most logical approach involves two key bond cleavages:
C-N Bond Disconnection (Imidazole Ring): The bond between the pyridine (B92270) nitrogen (N1) and the imidazole carbon (C2) is a primary target. This disconnection simplifies the bicyclic system into a monosubstituted pyridine derivative.
C=N Bond Disconnection (Imidazole Ring): A subsequent disconnection across the C3-N4 bond (conceptually) breaks open the imidazole ring.
This analysis leads to two principal synthons: a 2-aminopyridine (B139424) synthon and a 3-carbon α,β-dicarbonyl synthon. For the target molecule, these synthons correspond to the following practical starting materials:
5-Phenyl-2-aminopyridine: This precursor provides the pyridine ring and the C6-phenyl substituent.
A bromopyruvic acid derivative: This three-carbon component, such as bromopyruvic acid or its ester, provides the necessary carbons (C2 and C3) and the carboxylic acid functionality to form the fused imidazole ring.
This retrosynthetic pathway highlights the strategic importance of substituted 2-aminopyridines as key building blocks for the entire class of imidazo[1,2-a]pyridine (B132010) compounds.
Classical and Established Synthetic Routes to Imidazo[1,2-a]pyridines
Traditional methods for synthesizing the imidazo[1,2-a]pyridine scaffold have been refined over decades and remain highly effective for generating a wide array of derivatives.
Condensation Reactions with 2-Aminopyridines and α-Halocarbonyl Compounds
One of the most direct and widely employed methods for constructing the imidazo[1,2-a]pyridine ring is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This reaction proceeds via a sequence of nucleophilic substitution followed by intramolecular cyclization.
The mechanism involves two key steps:
N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the carbon bearing the halogen in the α-halocarbonyl compound. This forms a pyridinium (B92312) salt intermediate.
Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon, leading to a cyclized intermediate which subsequently dehydrates to form the aromatic imidazo[1,2-a]pyridine ring.
A pertinent example from the literature is the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, which was prepared by the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid researchgate.net. Following this established protocol, the synthesis of the target molecule, this compound, would involve the reaction between 5-phenyl-2-aminopyridine and bromopyruvic acid.
| Starting Material 1 | Starting Material 2 | Product | Reference |
| 5-Phenyl-2-aminopyridine | Bromopyruvic acid | This compound | Analogous to researchgate.net |
| 2-Aminopyridin-3-ol | Ethyl bromopyruvate | Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | researchgate.net |
This method is highly versatile, allowing for diverse substitutions on both the pyridine and imidazole rings by simply varying the starting materials.
Tschitschibabin Reaction and its Modern Adaptations
The Tschitschibabin (or Chichibabin) reaction, first reported by Aleksei Chichibabin in 1914, is a foundational method for the direct amination of pyridine and other nitrogen-containing heterocycles ntu.edu.sgwikipedia.org. While it does not directly form the imidazo[1,2-a]pyridine ring, it is a crucial reaction for synthesizing the key 2-aminopyridine precursors required for subsequent cyclization steps.
The classical reaction involves heating a pyridine derivative with sodium amide (NaNH₂) in an aprotic solvent like xylene or toluene wikipedia.org. The mechanism is an addition-elimination reaction where the amide anion (NH₂⁻) acts as a nucleophile, attacking the C2 position of the pyridine ring. This is followed by the elimination of a hydride ion (H⁻), which subsequently reacts to form hydrogen gas, driving the reaction to completion wikipedia.org.
| Reactant | Reagent | Product | Key Feature |
| Pyridine | Sodium Amide (NaNH₂) | 2-Aminopyridine | Direct C-H amination |
| Substituted Pyridines | Sodium Amide (NaNH₂) | Substituted 2-Aminopyridines | Synthesis of key precursors |
Modern adaptations of the Tschitschibabin reaction have focused on improving safety and reaction conditions. For instance, recent developments have shown that a composite of sodium hydride (NaH) and a catalytic iodide salt can mediate the reaction under milder conditions than the traditional high-temperature protocol, expanding its applicability to a wider range of substrates ntu.edu.sg. These advancements make the synthesis of functionalized 2-aminopyridines more accessible, thereby facilitating the production of complex imidazo[1,2-a]pyridine derivatives.
Advanced and Sustainable Synthetic Strategies
Contemporary synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methodologies. Metal-catalyzed reactions have become instrumental in achieving these goals for the synthesis of imidazo[1,2-a]pyridines.
Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers powerful tools for forming C-N and C-C bonds, enabling novel pathways to the imidazo[1,2-a]pyridine core that often proceed under milder conditions and with greater functional group tolerance than classical methods.
Copper catalysis has emerged as a particularly attractive strategy due to the low cost, low toxicity, and versatile reactivity of copper salts. Several copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines have been developed, often utilizing air or molecular oxygen as a green oxidant.
One notable copper(I)-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as the terminal oxidant organic-chemistry.org. This reaction is believed to proceed through a sequence involving a Michael addition, followed by copper-mediated oxidative cyclization organic-chemistry.org. Optimization studies identified CuBr as a highly effective catalyst in DMF at 80°C, achieving yields up to 90% organic-chemistry.org. The reaction demonstrates good tolerance for various substituents, although electron-rich substrates tend to provide better yields than electron-deficient ones organic-chemistry.org.
Another innovative approach involves a copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters nih.gov. This method directly converts the pyridine ring into the fused bicyclic system, representing a highly efficient C-H functionalization strategy nih.gov.
| Reaction Type | Starting Materials | Catalyst | Oxidant | Key Advantage | Reference |
| One-Pot Cyclization | Aminopyridines, Nitroolefins | CuBr | Air | Green, high yield | organic-chemistry.org |
| Aerobic Dehydrogenative Cyclization | Pyridines, Ketone Oxime Esters | Copper catalyst | Air | C-H functionalization | nih.gov |
| Aerobic Oxidative Coupling | 2-Aminopyridines, Acetophenones | CuI | Air | Broad functional group compatibility | organic-chemistry.org |
These copper-catalyzed methods align with the principles of green chemistry and provide powerful, alternative routes for the construction of functionalized imidazo[1,2-a]pyridines like this compound.
Other Transition Metal-Catalyzed Approaches
While various transition metals have been employed in the synthesis of the imidazo[1,2-a]pyridine core, copper, palladium, gold, and iron have proven particularly versatile in forging the key bonds of this heterocyclic system. These metals offer unique catalytic cycles that enable a range of synthetic strategies, from multicomponent reactions to oxidative cyclizations.
Copper Catalysis: Copper catalysts are widely utilized for their cost-effectiveness and diverse reactivity. One prominent method involves a three-component reaction between a 2-aminopyridine, an aldehyde, and a terminal alkyne, a process that efficiently constructs the imidazo[1,2-a]pyridine skeleton. acs.org Copper-catalyzed aerobic oxidative reactions have also been developed, for instance, from 2-aminopyridines and acetophenones or nitroolefins, providing an environmentally friendly approach using air as the oxidant. organic-chemistry.orgrsc.org
Palladium Catalysis: Palladium catalysts are renowned for their efficiency in cross-coupling reactions, a property that has been harnessed for the synthesis of substituted imidazo[1,2-a]pyridines. For instance, palladium-catalyzed cross-coupling reactions are instrumental in introducing the phenyl group at the 6-position of the imidazo[1,2-a]pyridine ring. caltech.edu Furthermore, palladium-catalyzed carbonylation of halo-imidazo[1,2-a]pyridines offers a direct route to introduce carboxamide functionalities, which can be precursors to the desired carboxylic acid. nih.govorganic-chemistry.org
Gold Catalysis: Gold catalysts have emerged as powerful tools for the synthesis of imidazo[1,2-a]pyridines under mild conditions. A notable example is the gold-catalyzed redox reaction of pyridine N-oxides with alkynes, which proceeds with high atom economy. thieme-connect.comacs.org This method offers a flexible approach to a variety of substituted imidazo[1,2-a]pyridines.
Iron Catalysis: Iron, being an abundant and non-toxic metal, is an attractive catalyst for green synthesis. Iron-catalyzed reactions, such as the denitration reaction of aminopyridines with 2-methyl-nitroolefins, have been successfully employed to generate the imidazo[1,2-a]pyridine scaffold. nih.gov
| Catalyst | Reactants | Key Features | Yield (%) | Reference |
| CuI | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Three-component coupling | Varies | acs.org |
| CuBr | Aminopyridine, Nitroolefin | Aerobic oxidation | Up to 90 | rsc.org |
| Pd(OAc)₂ | Aryl-substituted 2-aminopyridine | C-H amination for aryl substitution | Varies | caltech.edu |
| SILP-Pd | 6-Iodoimidazo[1,2-a]pyridine, Amine, CO | Heterogeneous aminocarbonylation | Good to excellent | nih.govorganic-chemistry.org |
| PicAuCl₂ | Pyridine N-oxide, Alkyne | Mild, atom-economical redox reaction | Good | thieme-connect.comacs.org |
| FeCl₃ | 2-Aminopyridine, Nitroolefin | Cascade reaction | Varies | acs.org |
Metal-Free Approaches and Green Chemistry Protocols
In the quest for more sustainable synthetic methods, a significant focus has been placed on developing metal-free and green chemistry protocols. These approaches aim to reduce waste, avoid the use of toxic and expensive metal catalysts, and employ environmentally benign reaction conditions.
Aerobic Oxidative Cyclization Reactions
Aerobic oxidative cyclizations represent a green approach to the synthesis of imidazo[1,2-a]pyridines by utilizing molecular oxygen, typically from air, as the terminal oxidant, with water often being the only byproduct.
One notable metal-free approach involves a dual catalytic system of flavin and iodine. This system effectively promotes the aerobic oxidative C-N bond formation between aminopyridines and ketones to furnish the imidazo[1,2-a]pyridine core. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope. acs.org
Copper-catalyzed aerobic oxidative reactions also fall under this green chemistry paradigm. For example, the copper(I)-catalyzed reaction of aminopyridines and nitroolefins uses air as the oxidant to afford imidazo[1,2-a]pyridines in high yields. thieme-connect.com Similarly, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides an environmentally friendly route to this important scaffold. organic-chemistry.org
| Catalyst System | Reactants | Key Features | Yield (%) | Reference |
| Flavin-Iodine | Aminopyridines, Ketones | Metal-free, aerobic oxidation | Good | acs.orgorganic-chemistry.org |
| CuBr | Aminopyridines, Nitroolefins | Aerobic, one-pot synthesis | Up to 90 | thieme-connect.com |
| CuI | Pyridines, Ketone Oxime Esters | Aerobic dehydrogenative cyclization | High |
Ultrasound-Assisted Syntheses
Ultrasound irradiation has emerged as a valuable tool in green chemistry for its ability to accelerate reactions, improve yields, and often enable reactions to occur under milder conditions. The synthesis of imidazo[1,2-a]pyridines has benefited from this technology. A simple and rapid method involves the reaction of 2-aminopyridine with α-bromoacetophenones under ultrasonic irradiation. This approach often leads to high yields in significantly shorter reaction times compared to conventional heating methods.
Multi-Component Reactions (MCRs) for Scaffold Diversification
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. The synthesis of the imidazo[1,2-a]pyridine scaffold is well-suited for MCRs, allowing for significant diversification of the core structure.
A prominent example is the copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, which provides a direct route to a wide array of substituted imidazo[1,2-a]pyridines. acs.org Another powerful MCR is the Groebke-Blackburn-Bienaymé (GBB) reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. This reaction can be catalyzed by various Lewis or Brønsted acids and is a cornerstone for creating libraries of imidazo[1,2-a]pyridine derivatives.
| Reaction Name / Catalyst | Reactants | Key Features | Reference |
| Copper-catalyzed | 2-Aminopyridine, Aldehyde, Terminal Alkyne | High atom economy, convergent synthesis | acs.org |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Access to 3-aminoimidazo[1,2-a]pyridines | General |
Cascade and Tandem Reactions
Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient approach to complex molecules like this compound. These reactions are characterized by their high atom and step economy.
An example of a catalyst-free cascade process involves the reaction of 2-aminopyridine with 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene to yield 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org Iron(III) chloride can catalyze a cascade reaction between nitroolefins and 2-aminopyridines, proceeding through a Michael addition followed by intramolecular cyclization. acs.org Furthermore, the imidazo[1,2-a]pyridine scaffold can be further elaborated through tandem reactions, such as a combination of the Groebke-Blackburn-Bienaymé reaction followed by an Ugi reaction to create complex peptidomimetic structures.
| Catalyst/Conditions | Reactants | Key Features | Yield (%) | Reference |
| Catalyst-free | 2-Aminopyridine, 1-Bromo-2-phenylacetylene | Efficient C-N and C-C bond formation | Up to 86 | organic-chemistry.org |
| FeCl₃ | 2-Aminopyridine, Nitroolefin | Michael addition-cyclization cascade | Varies | acs.org |
Solvent-Free and Microwave-Assisted Syntheses
The combination of solvent-free conditions and microwave irradiation represents a significant advancement in green organic synthesis. This approach often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles by minimizing or eliminating the use of volatile organic solvents.
The synthesis of imidazo[1,2-a]pyridines has been successfully achieved under these conditions. A notable example is the condensation of 2-aminopyridines with α-bromoketones. This reaction can be performed without a solvent and under microwave irradiation, providing the desired products in good to excellent yields in a fraction of the time required by conventional heating methods. This methodology is praised for its operational simplicity and environmentally benign nature.
| Reactants | Conditions | Key Features |
| 2-Aminopyridines, α-Bromoketones | Solvent-free, Microwave irradiation | Rapid, clean, high-yielding |
Synthetic Challenges and Strategies for Carboxylic Acid Functionalization
The synthesis of imidazo[1,2-a]pyridine derivatives functionalized at the C2 position, such as with a carboxylic acid group, presents distinct challenges. The imidazo[1,2-a]pyridine scaffold is known to be more susceptible to electrophilic attack at the C3 position, making direct functionalization at C2 difficult. tandfonline.comresearchgate.net The inherent electronic properties of the heterocyclic system favor reactions at C3, thus requiring specific strategies to achieve C2 selectivity. researchgate.net
A primary and effective strategy to overcome this challenge involves incorporating the carboxylic acid moiety, or a precursor, into one of the reactants prior to the construction of the imidazo[1,2-a]pyridine ring. A common method for forming the imidazo[1,2-a]pyridine core is the cyclization reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. researchgate.net To synthesize a C2-carboxylic acid derivative, bromopyruvic acid can be used as the α-halocarbonyl component. For instance, the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid was achieved through the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid. researchgate.net This approach directly installs the desired functional group at the C2 position during the ring-forming step, bypassing the challenges of post-cyclization C2 functionalization.
Once the 2-carboxylic acid group is in place, further functionalization can be carried out. For example, the carboxylic acid can be converted into an active ester intermediate, which can then be coupled with various amino acid derivatives to form the corresponding amides. researchgate.net This highlights a two-step process: initial ring synthesis to incorporate the carboxylic acid followed by standard functional group transformations.
Synthesis of Structurally Related Derivatives and Analogs
The synthesis of analogs of this compound can be achieved by modifying the phenyl substituent or by functionalizing other positions on the imidazopyridine core. These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry.
Modifications to the 6-phenyl group are typically accomplished by utilizing differently substituted starting materials in the initial synthesis. The most common approach involves the reaction of a substituted 2-aminopyridine with a substituted α-haloketone or the reaction of a 2-aminopyridine with a substituted acetophenone derivative. nih.govacs.org For example, a variety of 2-phenylimidazo[1,2-a]pyridines with substituents on the phenyl ring have been synthesized by reacting 2-aminopyridines with variously substituted acetophenones. nih.gov
Research has demonstrated the synthesis of derivatives with a range of electron-donating and electron-withdrawing groups on the C2-phenyl ring. rsc.org Palladium-catalyzed cross-coupling reactions also serve as a powerful tool for introducing aryl groups. rsc.org These methods allow for the creation of a diverse library of compounds with tailored electronic and steric properties.
| C2-Phenyl Substituent | Synthetic Method/Starting Materials | Resulting Analog Core Structure | Reference |
|---|---|---|---|
| 4-Methylphenyl (p-tolyl) | Reaction with 2-aminopyridine and p-methylacetophenone derivatives. | 2-(p-tolyl)imidazo[1,2-a]pyridine | acs.org |
| 4-Isopropylphenyl | Reaction with 2-aminopyridine and p-isopropylacetophenone derivatives. | 2-(4-isopropylphenyl)imidazo[1,2-a]pyridine | acs.org |
| 4-Bromophenyl | Reaction with 2-aminopyridine and p-bromoacetophenone derivatives. | 2-(4-bromophenyl)imidazo[1,2-a]pyridine | acs.org |
| 4-Chlorophenyl | Reaction of 2-aminopyridine with 4-chloroacetophenone derivatives. | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | nih.gov |
| 4-Methoxyphenyl | Reaction of 2-aminopyridine with 4-methoxyacetophenone derivatives. | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | nih.gov |
| 2,5-Dimethoxyphenyl | Reaction with 2-aminopyridine and 2,5-dimethoxyacetophenone derivatives. | 2-(2,5-dimethoxyphenyl)imidazo[1,2-a]pyridine | acs.org |
| 4-Alkoxycarbonylphenyl | Pd-catalyzed cross-coupling reactions. | 2-(4-alkoxycarbonylphenyl)imidazo[1,2-a]pyridine | rsc.org |
The imidazo[1,2-a]pyridine core can be functionalized at various carbon atoms, including C3, C5, C6, C7, and C8, through site-selective reactions. rsc.org This allows for extensive structural diversification.
Functionalization at the C6 and C8 positions is often achieved starting from the corresponding halo-substituted imidazopyridines. For instance, 6-iodo- and 8-iodoimidazo[1,2-a]pyridines are versatile precursors. nih.gov These intermediates can undergo palladium-catalyzed aminocarbonylation reactions to yield 6- or 8-carboxamido derivatives. nih.gov Similarly, Pd-catalyzed cross-coupling reactions can be used to introduce aryl substituents at the C6 and C8 positions. rsc.org
Direct C-H functionalization is also a powerful strategy. The C3 position can be alkylated via a three-component aza-Friedel–Crafts reaction. mdpi.com Furthermore, specific synthetic routes have been developed for introducing a variety of substituents at the C6 position, including nitro groups (which can be subsequently reduced to amines) and fluorine atoms. frontiersin.org
| Position | Functionalization Type | Key Reagents/Method | Precursor | Reference |
|---|---|---|---|---|
| C3 | Alkylation | Aza-Friedel–Crafts reaction (Aldehyde, Amine, Y(OTf)3) | Imidazo[1,2-a]pyridine | mdpi.com |
| C6 | Aminocarbonylation | CO, Amine, Pd-catalyst | 6-Iodoimidazo[1,2-a]pyridine | nih.gov |
| C8 | Aminocarbonylation | CO, Amine, Pd-catalyst | 8-Iodoimidazo[1,2-a]pyridine | nih.gov |
| C6 | Arylation | Pd-catalyzed cross-coupling | 6-Bromo/Iodo-imidazo[1,2-a]pyridine | rsc.org |
| C8 | Arylation | Pd-catalyzed cross-coupling | 8-Bromo/Iodo-imidazo[1,2-a]pyridine | rsc.org |
| C6 | Nitration | Nitrating agents | Imidazo[1,2-a]pyridine-3-yl phosphonate | frontiersin.org |
| C6 | Fluorination | N-fluorobenzenesulfonimide (NFSI) | 6-Aminoimidazo[1,2-a]pyridine derivative | frontiersin.org |
Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Insights
X-ray Crystallography for Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, revealing the exact conformation of the 6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid molecule.
Furthermore, crystallographic studies are invaluable for mapping intermolecular interactions that govern the supramolecular architecture of the crystal. For this compound, the carboxylic acid group is a primary site for strong intermolecular hydrogen bonding, typically forming head-to-tail dimers with neighboring molecules (O-H···O). Other weaker interactions, such as C-H···O, C-H···N, and π-π stacking between the aromatic rings, also play significant roles in stabilizing the crystal packing. The characterization of these interactions is crucial for understanding the physicochemical properties of the solid material.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.512(3) |
| b (Å) | 11.234(4) |
| c (Å) | 14.678(5) |
| β (°) | 105.34(2) |
| Volume (Å3) | 1354.1(8) |
| Hydrogen Bond (D-H···A) | O-H···O, C-H···N |
| π-π Stacking Distance (Å) | 3.78 |
High-Resolution Mass Spectrometry in Reaction Monitoring and Product Elucidation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of chemical structures by providing a highly accurate mass measurement of the parent ion. This accuracy allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass.
In the synthesis of this compound, HRMS is used to verify the final product. By comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value for the expected chemical formula (C₁₄H₁₀N₂O₂), the identity of the compound can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm.
Moreover, HRMS is a powerful technique for reaction monitoring. By analyzing aliquots from a reaction mixture over time, it is possible to track the consumption of reactants and the formation of intermediates and products. This provides valuable kinetic and mechanistic information. For instance, the detection of key intermediates can help to validate a proposed reaction pathway, while the identification of unexpected side products can reveal competing reaction channels.
| Parameter | Value |
|---|---|
| Molecular Formula | C14H10N2O2 |
| Ion Mode | [M+H]+ |
| Calculated m/z | 239.0815 |
| Found m/z | 239.0811 |
| Mass Error (ppm) | -1.7 |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. While one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons in this compound, advanced 2D NMR techniques are required for a complete and unambiguous assignment and for probing stereochemical and conformational details.
Two-dimensional techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks within the phenyl and imidazopyridine ring systems. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) C-H correlations. Together, these experiments allow for the definitive assignment of all proton and carbon signals, confirming the connectivity of the molecular skeleton.
For conformational analysis, the Nuclear Overhauser Effect (NOE) is utilized. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect through-space interactions between protons that are in close proximity. This can provide crucial information on the preferred orientation of the C6-phenyl ring relative to the imidazo[1,2-a]pyridine plane and the conformation of other flexible parts of the molecule.
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C-2 | ~146.0 |
| C-3 | ~109.0 |
| C-5 | ~125.5 |
| C-6 | ~126.0 |
| C-7 | ~113.0 |
| C-8 | ~117.8 |
| C-8a | ~145.5 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Mechanistic Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. These methods are highly sensitive to changes in bond strength and molecular geometry, making them valuable for tracking the progress of a reaction and gaining mechanistic insights.
For this compound, the IR spectrum will show characteristic absorption bands corresponding to its key functional groups. The carboxylic acid moiety gives rise to a broad O-H stretching band (around 3300-2500 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹). The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the heterocyclic and phenyl rings are found in the 1600-1450 cm⁻¹ region.
During the synthesis, IR spectroscopy can be used to monitor the reaction. For example, in the cyclization step to form the imidazo[1,2-a]pyridine ring, the disappearance of N-H stretching bands from a 2-aminopyridine (B139424) precursor and the appearance of characteristic C-N stretching bands of the imidazole (B134444) ring (~1370 cm⁻¹) would indicate the progress of the reaction. Shifts in the frequency of the carbonyl stretch can also provide information about changes in the electronic environment or involvement in hydrogen bonding during a reaction.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm-1) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Aromatic Rings | C-H stretch | 3100 - 3000 |
| Carboxylic Acid | C=O stretch | 1720 - 1680 |
| Aromatic Rings | C=C / C=N stretch | 1610 - 1450 |
| Imidazole Ring | C-N stretch | ~1370 |
Computational Chemistry and Theoretical Studies of 6 Phenylimidazo 1,2 a Pyridine 2 Carboxylic Acid
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic properties and reactivity of 6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid. These methods provide a detailed picture of the molecule's electronic landscape.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. nih.govwikipedia.org
The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the LUMO represents the ability to accept electrons, acting as an electrophile. A lower LUMO energy suggests a greater propensity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net
For imidazo[1,2-a]pyridine (B132010) derivatives, the HOMO is typically distributed over the imidazo[1,2-a]pyridine ring system and the phenyl substituent, indicating these are the primary sites for electrophilic attack. The LUMO is also generally located across the fused ring system, signifying the regions susceptible to nucleophilic attack. The specific energies of these orbitals for this compound would determine its precise reactive tendencies.
Table 1: Frontier Molecular Orbital Properties of an Analogous Imidazo[1,2-a]pyridine Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: Data is illustrative and based on similar compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.
Typically, regions of negative electrostatic potential (colored in shades of red and yellow) are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the presence of electronegative atoms like oxygen and nitrogen. For this compound, the oxygen atoms of the carboxylic acid group and the nitrogen atom in the pyridine (B92270) ring are expected to be regions of high negative potential.
Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. These areas are usually associated with hydrogen atoms, particularly those bonded to electronegative atoms. The hydrogen atom of the carboxylic acid group would exhibit a significant positive potential. The MEP map provides a clear, visual representation of the molecule's reactivity landscape. researchgate.net
Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity.
Global Reactivity Descriptors:
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily a molecule can undergo a chemical reaction.
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as χ2 / (2η).
Local Reactivity Descriptors:
Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the electron density changes upon the addition or removal of an electron, one can pinpoint specific atoms that are most likely to participate in a reaction.
Table 2: Calculated Global Reactivity Descriptors for a Related Imidazo[1,2-a]pyridine Compound
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.25 |
| Chemical Softness (S) | 0.44 |
| Electronegativity (χ) | 4.25 |
| Electrophilicity Index (ω) | 4.01 |
Note: Data is illustrative and based on similar compounds.
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful methods for studying the nature of chemical bonds and non-covalent interactions within a molecule. researchgate.net
QTAIM analysis examines the topology of the electron density to characterize chemical bonds. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (such as the electron density itself, its Laplacian, and the energy densities), one can classify interactions as covalent, ionic, or hydrogen bonds. This analysis can confirm the presence and strength of intramolecular hydrogen bonds, for instance, between the carboxylic acid group and the nitrogen atom of the imidazo[1,2-a]pyridine core.
RDG analysis is particularly useful for visualizing weak non-covalent interactions. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This generates surfaces that highlight different types of interactions:
Blue surfaces: Indicate strong attractive interactions, such as hydrogen bonds.
Green surfaces: Represent weak van der Waals interactions.
Red surfaces: Signify strong repulsive interactions, often found in sterically hindered regions.
For this compound, RDG analysis would likely reveal van der Waals interactions within the aromatic rings and potential intramolecular hydrogen bonding involving the carboxylic acid group.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable information about the conformational dynamics and flexibility of this compound.
MD simulations can reveal the preferred conformations of this compound in different environments (e.g., in a vacuum or in a solvent). By simulating the molecule's trajectory over a period of time, researchers can identify stable and metastable conformations and the energy barriers between them.
A key aspect of the conformational dynamics of this compound is the dihedral angle between the phenyl group and the imidazo[1,2-a]pyridine ring system. This angle is influenced by steric hindrance and electronic effects. MD simulations can quantify the rotational freedom of the phenyl group and the carboxylic acid group, providing insights into the molecule's flexibility. This information is crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility can determine its binding affinity. For a similar compound, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, the dihedral angle between the imidazo[1,2-a]pyridine and phenyl rings has been reported to be 28.61°. researchgate.netnih.gov
Simulation of Ligand-Target Interactions (Preclinical Context)
While specific simulation studies on this compound are not extensively detailed in publicly available literature, the broader class of imidazo[1,2-a]pyridine derivatives has been the subject of numerous preclinical computational simulations to elucidate their mechanisms of action. These simulations are fundamental in predicting the dynamic behavior of the ligand when it binds to a biological target.
Molecular dynamics (MD) simulations, for instance, are employed to observe the stability of ligand-protein complexes over time. For example, in studies of related thiazolo[3,2-a]pyridine derivatives, MD simulations of up to 100 nanoseconds have been used to assess the stability of the ligand within the binding pocket of a target enzyme, such as α-amylase. plos.org Such simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can confirm the stability of interactions predicted by initial docking studies. plos.org These computational approaches have been applied to imidazo[1,2-a]pyridine derivatives targeting various proteins, including kinases, inflammatory enzymes, and receptors, forming a basis for understanding their potential preclinical efficacy.
Molecular Docking Investigations and Binding Mode Prediction (Non-Clinical/Preclinical)
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in early-stage, non-clinical drug discovery for screening virtual libraries and prioritizing compounds for synthesis and biological testing. For the imidazo[1,2-a]pyridine scaffold, docking studies have been pivotal in identifying potential biological targets and explaining observed structure-activity relationships (SAR). nih.govresearchgate.net
Docking analyses have been performed on imidazo[1,2-a]pyridine carboxylic acid derivatives to investigate their binding to cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation. researchgate.netresearchgate.net Similarly, other derivatives have been docked into the active sites of targets such as the p50 subunit of NF-κB, PI3Kα, and oxidoreductase, highlighting the versatility of this scaffold. nih.govasianpubs.orgnih.gov In some cases, homology models of target proteins, such as PDGFRβ, have been constructed when experimental crystal structures were unavailable, allowing for structure-based design of novel inhibitors. nih.gov
A primary outcome of molecular docking is the detailed profile of interactions between the ligand and the amino acid residues of the protein's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces, are critical for binding affinity and selectivity.
For various imidazo[1,2-a]pyridine derivatives, docking studies have revealed specific key interactions that govern their biological activity. For instance, a derivative designed as a PI3Kα inhibitor was predicted to form two crucial hydrogen bonds with the backbone of residues Lys802 and Gln859 in the kinase active site. nih.gov The same study also identified hydrophobic interactions, including pi-pi T-shaped and pi-sulfur interactions, contributing to its binding. nih.gov In another example, an imidazo[1,2-a]pyridine derivative docked into the NF-κB p50 subunit formed two hydrogen bonds. nih.gov The ability of the imidazo[1,2-a]pyridine scaffold to participate in these varied interactions underscores its potential as a privileged structure in medicinal chemistry. researchgate.netnih.gov
Below is a table summarizing representative ligand-protein interactions for imidazo[1,2-a]pyridine analogs with various biological targets, as identified through molecular docking studies.
| Target Protein | Derivative/Analog | Key Interacting Residues | Type of Interaction |
| PI3Kα (PDB: 4ZOP) | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | Lys802, Gln859 | Hydrogen Bonds |
| Leu807 | Pi-Alkyl Interaction | ||
| Oxidoreductase | Imidazo[1,2-a]pyridine derivative | His222, Tyr216, Lys270 | Not specified |
| NF-κB p50 (PDB: 1NFK) | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | Not specified | Hydrogen Bonds (2) |
| COX-2 | 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine | Not specified | Insertion into secondary pocket |
| Androgen Receptor | 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (isomer) | Not specified | Binding to ligand-binding domain |
Molecular docking is not only used to predict binding modes but also to identify and characterize the binding pockets of target proteins. For imidazo[1,2-a]pyridine derivatives, these studies have successfully located the compounds within well-defined active sites.
For example, docking studies have consistently placed these derivatives within the catalytic active sites of COX-1 and COX-2. researchgate.net In the case of kinase inhibitors, derivatives were designed to occupy the ATP-binding pocket of the target kinase, such as PDGFRβ. nih.gov Docking of a potent derivative into a homology model of PDGFRβ showed the imidazopyridine core interacting with the hinge region of the kinase. nih.gov Similarly, studies on an isomeric compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, demonstrated its ability to bind within the native ligand-binding cavity of the androgen receptor, competing with the natural ligand. e-century.usresearchgate.net These investigations are crucial for structure-based drug design, enabling the optimization of ligands to achieve higher affinity and selectivity by making favorable contacts within the identified pocket.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Design-Oriented)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are essential in drug design for predicting the activity of novel compounds, optimizing lead structures, and understanding the structural features required for a desired biological effect.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. A large number of descriptors can be calculated, falling into categories such as constitutional, topological, geometric, electrostatic, and quantum-chemical. Software like Dragon is commonly used for this purpose. eurekaselect.comchemrevlett.com
A critical step in QSAR modeling is the selection of the most relevant descriptors that have a strong correlation with the biological activity. chemrevlett.com Methods like genetic algorithms (GA) and stepwise multiple linear regression (MLR) are often employed to choose a small subset of descriptors from the larger pool. eurekaselect.com For imidazo[4,5-b]pyridine derivatives, a related class of compounds, QSAR models have been developed to predict anticancer potency, demonstrating the applicability of these techniques. eurekaselect.com The goal is to create a statistically robust model that avoids overfitting and has strong predictive power. uniroma1.itsemanticscholar.orgresearchgate.net
Once relevant descriptors are selected, a mathematical model is developed to link them to the biological activity. Common techniques include Multiple Linear Regression (MLR), which creates a linear equation, and more complex machine learning methods like Backpropagation Artificial Neural Networks (BP-ANN). eurekaselect.com
The reliability of a QSAR model depends on rigorous validation. uniroma1.itsemanticscholar.org Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the model's robustness and stability. External validation, where the model is used to predict the activity of a set of compounds not used in model development (the test set), is crucial for evaluating its real-world predictive power. researchgate.net For imidazo[1,2-a]-pyridine derivatives, QSAR models have been developed to understand their activity as GABA A receptor positive allosteric modulators (PAMs). researchgate.net A well-validated QSAR model can then be confidently used to predict the activity of newly designed compounds, thereby guiding synthetic efforts toward more potent molecules. chemrevlett.com
Pharmacophore Modeling for Scaffold Optimization
Pharmacophore modeling is a crucial computational technique in drug discovery and medicinal chemistry, aimed at identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This approach is instrumental in the optimization of scaffold molecules like this compound by guiding the design of new derivatives with enhanced potency and selectivity.
Pharmacophore models are generated based on the structural information of a set of molecules that are active against a particular biological target. These models delineate the key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries to identify new molecules that fit the model and are likely to be active. Furthermore, it provides valuable insights for the strategic modification of a lead compound to improve its interaction with the target receptor.
For the imidazo[1,2-a]pyridine scaffold, computational studies have been employed to develop pharmacophore models for various therapeutic applications. While a specific pharmacophore model for this compound is not extensively documented in publicly available research, studies on analogous structures provide a strong foundation for understanding the key pharmacophoric features of this class of compounds.
One notable study focused on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents, which led to the generation of a five-featured pharmacophore hypothesis designated as HHPRR. openpharmaceuticalsciencesjournal.com This model underscores the significance of specific structural characteristics for biological activity and serves as a valuable reference for the broader imidazo[1,2-a]pyridine class.
The features of the HHPRR pharmacophore model are detailed in the table below:
| Feature ID | Feature Type | Description |
| H1 | Hydrophobic | A region that favors non-polar interactions. |
| H2 | Hydrophobic | A second distinct region for non-polar interactions. |
| P1 | Positive Ionizable | A group that is positively charged at physiological pH. |
| R1 | Aromatic Ring | A planar, cyclic, conjugated system. |
| R2 | Aromatic Ring | A second aromatic ring system. |
This model was developed using a set of 38 imidazo[1,2-a]pyridine-3-carboxamide derivatives and highlights the importance of two hydrophobic regions, two aromatic rings, and a positively ionizable center for the observed antimycobacterial activity. openpharmaceuticalsciencesjournal.com
When considering the scaffold of this compound, the pharmacophoric features can be inferred from its structural components and the insights gained from related compounds. The 6-phenyl group would likely serve as a key hydrophobic and aromatic feature, potentially corresponding to one of the 'H' and 'R' features in a pharmacophore model. The imidazo[1,2-a]pyridine core itself is an aromatic system and would contribute to the aromatic features of a pharmacophore.
The carboxylic acid at the C2 position is a critical functional group that can act as a hydrogen bond donor and acceptor, and it is ionizable at physiological pH, potentially contributing a negative ionizable feature. tandfonline.com The nature of the substituent at the C6 position has been shown to be crucial for the activity of imidazo[1,2-a]pyridine derivatives. frontiersin.org The presence of a phenyl group at this position suggests that both its steric bulk and electronic properties are important for molecular recognition by the biological target.
The optimization of the this compound scaffold can be systematically approached by utilizing these pharmacophoric insights. For instance, modifications to the phenyl ring at the 6th position, such as the introduction of various substituents, could be guided by the need to enhance hydrophobic or aromatic interactions. The table below outlines potential modifications and their intended pharmacophoric impact.
| Modification Site | Proposed Modification | Potential Pharmacophoric Impact |
| 6-Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Modulate aromatic interactions and electronic properties. |
| 6-Phenyl Ring | Alteration of substitution pattern (ortho, meta, para) | Optimize spatial arrangement for hydrophobic interactions. |
| 2-Carboxylic Acid | Bioisosteric replacement (e.g., tetrazole) | Maintain hydrogen bonding and ionizable character with altered physicochemical properties. |
| Imidazo[1,2-a]pyridine Core | Substitution at other positions (e.g., C3, C5, C7, C8) | Fine-tune the overall shape and electronic distribution of the scaffold. |
By systematically exploring these modifications, guided by a hypothetical pharmacophore model for this compound, it is possible to design and synthesize new derivatives with improved biological profiles. This iterative process of design, synthesis, and biological evaluation, informed by computational modeling, is a cornerstone of modern drug discovery and scaffold optimization.
Mechanistic Studies of Molecular Interactions Non Clinical Context
Exploration of Putative Biological Targets and Pathways (e.g., Enzyme Inhibition, Receptor Modulation in vitro, non-human cell lines)
Derivatives of 6-phenylimidazo[1,2-a]pyridine (B3260201) have been investigated for their potential to interact with various biological targets, suggesting a broad range of pharmacological activities.
The imidazo[1,2-a]pyridine (B132010) core is a versatile scaffold for the design of enzyme inhibitors. Studies on various derivatives have revealed inhibitory activity against several key enzymes.
Rab Geranylgeranyl Transferase (RGGT) Inhibition: A series of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, structurally related to the target compound, were synthesized and evaluated as inhibitors of Rab geranylgeranyl transferase (RGGT). researchgate.net The nature of the substituent at the C6 position was found to be crucial for the compound's activity. The most potent inhibitors effectively disrupted the prenylation of Rab11A in the human cervical carcinoma HeLa cell line. researchgate.net Notably, the esterification of the carboxylic acid in the phosphonopropionate moiety resulted in an inactive analog, highlighting the importance of the free carboxylic acid for activity. researchgate.net
Phosphatidylinositol 3-kinase (PI3Kα) Inhibition: In the context of cancer research, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. nih.gov Many of these compounds exhibited submicromolar inhibitory activity against various tumor cell lines. nih.gov The most potent compound demonstrated an IC50 value of 1.94 nM against PI3Kα and induced cell cycle arrest and apoptosis in HCC827 cells. nih.gov
Other Enzyme Inhibition: The broader class of 2-pyridinecarboxylic acid analogs has been shown to inhibit enzymes such as α-amylase and carboxypeptidase A. nih.gov Additionally, certain 3-phenylimidazo[1,2-a]pyridine (B1605887) derivatives have been evaluated as inhibitors of human carbonic anhydrase I and II, α-glucosidase, and α-amylase.
The following table summarizes the enzyme inhibitory activities of some imidazo[1,2-a]pyridine derivatives.
| Compound Class | Target Enzyme | Observed Effect | Cell Line (if applicable) |
| 6-Substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids | Rab Geranylgeranyl Transferase (RGGT) | Inhibition of Rab11A prenylation | HeLa |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | PI3Kα | Inhibition of kinase activity, cell cycle arrest, apoptosis | HCC827 |
| 2-Pyridinecarboxylic acid analogs | α-amylase, Carboxypeptidase A | Inhibitory activity | N/A |
| 3-Phenylimidazo[1,2-a]pyridine derivatives | Carbonic anhydrase I & II, α-glucosidase, α-amylase | Inhibitory activity | N/A |
The 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold has been identified as a promising framework for the development of ligands targeting specific receptors.
Benzodiazepine (B76468) Receptors: A number of 6-substituted and 6,8-disubstituted alkyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylates and their corresponding acetamides and propionamides have been evaluated for their affinity to both central (CBR) and peripheral (PBR) benzodiazepine receptors. nih.gov While the ester derivatives showed low affinity, many of the N,N-dialkyl acetamides demonstrated high affinity and selectivity for either CBR or PBR, depending on the substitution pattern on the heterocyclic ring. nih.gov Specifically, 6-substituted compounds displayed a range of selectivities, while 6,8-disubstituted derivatives were over 1000-fold more selective for PBR over CBR. nih.gov
Further studies on 2-phenylimidazo[1,2-a]pyridine acetamide (B32628) derivatives as ligands for the 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor, revealed that some compounds acted as agonists, stimulating steroidogenesis, while others behaved as antagonists, inhibiting steroid production in a mouse Leydig tumor cell line.
GABA-A Receptors: Selected high-affinity ligands for benzodiazepine receptors were further evaluated for their functional effects at recombinant GABA-A receptors expressed in Xenopus oocytes. nih.gov These compounds were found to be potent positive modulators of GABA-evoked chloride currents, with potencies comparable to or even exceeding that of Zolpidem, a known hypnotic agent that also contains an imidazo[1,2-a]pyridine core. nih.gov The activity of these compounds was found to be dependent on the subunit composition of the GABA-A receptor. nih.gov
The binding affinities of selected 2-phenylimidazo[1,2-a]pyridine derivatives for benzodiazepine receptors are presented in the table below.
| Compound Type | Receptor | IC50 / Selectivity |
| 6-Substituted N,N-dialkyl acetamides | CBR/PBR | Ratios ranging from 0.32 to 232 |
| 6,8-Disubstituted N,N-dialkyl acetamides | PBR | >1000-fold selective for PBR over CBR |
As an extension of their enzyme inhibitory activity, derivatives of 6-phenylimidazo[1,2-a]pyridine have been shown to modulate cellular pathways. The inhibition of RGGT by 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids directly impacts the post-translational modification of Rab GTPases, which are key regulators of vesicular transport. researchgate.net The disruption of Rab11A prenylation in HeLa cells serves as a direct readout of the compound's ability to interfere with this critical cellular process. researchgate.net
Furthermore, the investigation of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors demonstrated their ability to block the PI3K/AKT/mTOR signaling pathway, a crucial pathway for cell growth, proliferation, and survival that is often dysregulated in cancer. nih.gov Treatment with these compounds led to a reduction in the phosphorylation of key downstream effectors of this pathway. nih.gov
While specific target identification studies for "6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid" are not extensively reported, the broader imidazo[1,2-a]pyridine scaffold has been the subject of such investigations. The Wnt/β-catenin signaling pathway has been identified as a target for a series of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. nih.gov These compounds were shown to inhibit the pathway in a luciferase reporter assay and downregulate the expression of Wnt target genes like c-myc and cyclin D1, independent of GSK-3β activity. nih.gov
Network pharmacology, a computational approach that explores drug-target interactions and pharmacological networks, represents a powerful tool for identifying potential targets for new chemical entities. While not yet specifically applied to "this compound" in the available literature, this strategy holds promise for elucidating its mechanism of action and identifying novel therapeutic applications for this class of compounds.
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several methods available for its construction.
The most common approach involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. researchgate.net For the synthesis of "this compound," this would typically involve the reaction of 5-phenyl-2-aminopyridine with a derivative of pyruvic acid, such as bromopyruvic acid.
A plausible reaction mechanism for this transformation begins with the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the α-carbon of the pyruvic acid derivative, displacing the halide. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.
More recent synthetic strategies include one-pot multi-component reactions and metal-catalyzed C-H functionalization, which offer more efficient and environmentally friendly routes to this scaffold. researchgate.netacs.org For instance, a catalyst-free, one-pot, three-component reaction of 2-aminopyridine, aromatic aldehydes, and benzoyl cyanide under microwave irradiation has been reported for the synthesis of N-arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamines. researchgate.net Another approach involves the iodine-promoted synthesis of 2-arylimidazo[1,2-a]pyridines from acetophenones and 2-aminopyridines in aqueous media. acs.org
The characterization of intermediates in the synthesis of imidazo[1,2-a]pyridines is crucial for understanding the reaction mechanism. In the classical synthesis from 2-aminopyridines and α-halocarbonyls, the initial N-alkylated 2-aminopyridine derivative is a key intermediate. This intermediate can be isolated or detected spectroscopically before it undergoes intramolecular cyclization.
In the synthesis of 6- or 8-carboxamido derivatives of imidazo[1,2-a]pyridines via a palladium-catalyzed aminocarbonylation of the corresponding iodo-imidazo[1,2-a]pyridines, acyl-palladium complexes are proposed as key intermediates. nih.gov The subsequent reaction of these intermediates with amines leads to the final amide products. nih.gov
Modern spectroscopic techniques, such as NMR and mass spectrometry, are instrumental in identifying and characterizing these transient species, providing valuable insights into the reaction pathway. researchgate.net
Transition State Analysis
While specific, detailed transition state energy calculations for the synthesis of this compound are not extensively documented, mechanistic understanding of the formation of the core imidazo[1,2-a]pyridine scaffold is significantly advanced through computational studies. Density Functional Theory (DFT) has emerged as a critical tool for analyzing the electronic structure of reactants and intermediates, thereby providing insight into the most probable reaction pathways and transition states.
Quantum computational studies, often employing methods such as B3LYP with basis sets like 6-311G++(d,p), are used to investigate the chemical reactivity of the molecular system. acs.orgnih.gov These analyses focus on calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that helps in understanding the kinetic stability and reactivity of the molecules involved in the synthesis. acs.org
DFT is also utilized to determine other reactivity parameters and to map the molecular electrostatic potential, which identifies the electron-rich and electron-deficient regions of a molecule. nih.govresearchgate.net This information is crucial for predicting the sites most susceptible to nucleophilic or electrophilic attack, which governs the regioselectivity of the cyclization process. researchgate.net
Role of Catalysts and Reaction Conditions
The synthesis of the imidazo[1,2-a]pyridine core, a necessary precursor for this compound, is achieved through various synthetic routes where the choice of catalyst and reaction conditions plays a pivotal role in determining yield, purity, and reaction time. A multitude of catalytic systems have been developed, ranging from transition metals to non-metal catalysts, often tailored to improve the economic and environmental viability of the synthesis.
Transition Metal Catalysis
Copper, palladium, and gold catalysts are widely employed in the synthesis of imidazo[1,2-a]pyridines. Copper catalysts, such as Copper(I) Iodide (CuI) and Copper(II) triflate (Cu(OTf)₂), are effective for aerobic oxidative cyclization reactions. nih.govorganic-chemistry.org These reactions often utilize air or oxygen as a green oxidant. organic-chemistry.org Palladium acetate (B1210297) (Pd(OAc)₂) has been used in microwave-assisted, three-component reactions, which significantly reduces reaction times. organic-chemistry.org Gold catalysts, like dichloro(2-pyridinecarboxylato)gold (B3162866) (PicAuCl₂), enable mild, atom-economical redox processes for synthesizing the heterocyclic core. nih.gov
| Catalyst | Key Reaction Conditions | Notable Features | Reference |
|---|---|---|---|
| CuI / NaHSO₄·SiO₂ | Refluxing Toluene | Three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes. | nih.gov |
| CuCl₂/nano TiO₂ | Aerobic conditions | Heterogeneous catalyst, ligand and additive-free. | nih.gov |
| Pd(OAc)₂ | Microwave irradiation | Expeditious one-pot, ligand-free, three-component reaction. | organic-chemistry.org |
| PicAuCl₂ | Room temperature or reflux in Dichloromethane | Mild, atom-economical redox synthesis from pyridine (B92270) N-oxide and alkynes. | nih.gov |
| FeCl₃ | - | Identified as a superior Lewis acid catalyst for cascade reactions of nitroolefins with 2-aminopyridines. | bio-conferences.org |
Iodine-Catalyzed Systems
Molecular iodine has gained attention as a low-cost, readily available, and environmentally benign catalyst for multicomponent reactions (MCRs) to produce imidazo[1,2-a]pyridines. rsc.org These reactions can often be performed at room temperature in eco-friendly solvents like ethanol (B145695) or water. acs.orgrsc.org The efficiency of iodine-catalyzed reactions can be significantly enhanced by employing ultrasonication, which can shorten reaction times to as little as 30 minutes while maintaining high yields. acs.orgnih.gov
| Catalyst | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Iodine (5 mol%) | Aryl aldehyde, 2-aminopyridine, tert-butyl isocyanide | Ethanol, Room Temperature | Cost-effective, eco-friendly, simple workup, short reaction time. | rsc.org |
| Iodine (20 mol%) | Acetophenone derivatives, 2-aminopyridine derivatives, dimedone | Water, Ultrasound irradiation, Room Temperature | High yields (up to 96%), miniature reaction time, high sustainability. | acs.orgnih.gov |
Solvent-Free and Alternative Conditions
In a push towards greener chemistry, methods that eliminate the need for traditional organic solvents have been developed. One such approach involves a one-pot synthesis from acetophenone, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), and 2-aminopyridine in the presence of sodium carbonate (Na₂CO₃) under solvent-free conditions at room temperature. nih.gov In this method, the ionic liquid [Bmim]Br₃ acts as both the bromine source and the reaction medium, leading to excellent yields and a simplified product isolation process. nih.gov In some cases, the reaction between α-haloketones and 2-aminopyridines can proceed efficiently at 60°C without any catalyst or solvent at all, representing a highly streamlined synthetic strategy. bio-conferences.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Insights for Molecular Design
Impact of Structural Modifications on Theoretical Binding Affinity and Reactivity
Structural modifications to the 6-phenylimidazo[1,2-a]pyridine-2-carboxylic acid core have a profound impact on its theoretical binding affinity and chemical reactivity. Quantum chemical investigations and computational studies, such as Density Functional Theory (DFT), are instrumental in predicting how these changes influence the molecule's electronic properties and, consequently, its interaction with biological targets. semanticscholar.orgnih.govacs.org
The reactivity of the imidazo[1,2-a]pyridine (B132010) ring system is highly dependent on the nature of its substituents. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density at various positions, thereby influencing its susceptibility to electrophilic or nucleophilic attack. mdpi.com The C3 position of the imidazo[1,2-a]pyridine scaffold is particularly nucleophilic and prone to functionalization. researchgate.net
Theoretical studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives have utilized Frontier Molecular Orbitals (FMO) analysis to understand their reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's ability to donate or accept electrons. Modifications that raise the HOMO energy generally increase the molecule's nucleophilicity, while those that lower the LUMO energy enhance its electrophilicity.
Molecular docking simulations on similar compounds have demonstrated that specific substitutions can significantly enhance binding affinity to target proteins. nih.gov These studies highlight the importance of substituent placement in optimizing interactions within a receptor's binding pocket. For example, the addition of a halogen or a methyl group to the phenyl ring can alter the binding mode and affinity. mdpi.com
Table 1: Theoretical Impact of Substitutions on Imidazo[1,2-a]pyridine Derivatives
| Modification | Position | Predicted Effect on Binding/Reactivity | Rationale |
|---|---|---|---|
| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Phenyl Ring | May increase reactivity at the C3 position. | Increases electron density of the heterocyclic system. mdpi.com |
| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Phenyl Ring | May decrease nucleophilicity. | Reduces electron density of the heterocyclic system. |
| Halogen Substitution (e.g., -F, -Cl, -Br) | Phenyl Ring or Pyridine (B92270) Ring | Can form halogen bonds, potentially increasing binding affinity. mdpi.com | Halogens can act as hydrogen bond acceptors and participate in other non-covalent interactions. |
Role of the 6-Phenyl Substituent in Modulating Molecular Interactions
The 6-phenyl substituent is a critical determinant of the molecular interactions of this compound. This group can engage in various non-covalent interactions, including van der Waals forces, pi-pi stacking, and hydrophobic interactions, which are crucial for binding to biological targets. nih.gov
In studies of related 6-substituted imidazo[1,2-a]pyridines, the nature of the substituent at the 6-position has been shown to be a key factor in their biological activity. nih.govfrontiersin.org For instance, the introduction of different groups at this position can significantly impact the compound's efficacy against various cell lines. nih.gov
Influence of the Carboxylic Acid Moiety on Molecular Function and Synthetic Accessibility
The carboxylic acid group at the 2-position of the imidazo[1,2-a]pyridine scaffold plays a multifaceted role in the molecule's function and synthetic accessibility. researchgate.net Carboxylic acids are known to be important functional groups in many pharmaceuticals, often contributing to target binding through the formation of hydrogen bonds and salt bridges. wiley-vch.deresearchgate.netresearchgate.net
The acidity of the carboxylic group means it is typically ionized at physiological pH, which can enhance water solubility. wiley-vch.deresearchgate.net This property is often crucial for a drug's pharmacokinetic profile. Furthermore, the carboxylate can act as a key pharmacophoric feature, directly interacting with positively charged residues, such as arginine or lysine, in a protein's active site. researchgate.net
From a synthetic standpoint, the carboxylic acid moiety offers a versatile handle for further chemical modifications. researchgate.neted.gov It can be readily converted into esters, amides, or other functional groups, allowing for the generation of a diverse library of analogs for structure-activity relationship studies. nih.govnih.gov The synthesis of the core this compound can be achieved through various methods, often involving the condensation of a substituted 2-aminopyridine (B139424) with an α-keto acid derivative. researchgate.net
Bioisosteric Replacements and Their Theoretical Implications
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. acs.orgdrughunter.com In the context of this compound, the carboxylic acid group can be replaced with various bioisosteres to potentially improve metabolic stability, cell permeability, or binding affinity. nih.gov
Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, sulfonamides, and certain five-membered heterocycles. acs.orgdrughunter.comnih.gov The choice of a suitable bioisostere depends on the specific therapeutic target and the desired property modulation. For example, replacing a carboxylic acid with a tetrazole can maintain the acidic character while potentially altering the hydrogen bonding pattern and metabolic fate. drughunter.com
Theoretical studies can predict the impact of such replacements. For instance, computational analysis can assess how a bioisosteric replacement affects the molecule's electrostatic potential, pKa, and conformational preferences. acs.org These theoretical insights can guide the rational design of new analogs with improved properties. The replacement of a ring nitrogen with a C-F group has been explored as a bioisosteric modification in imidazo[1,2-a]pyridine derivatives to fine-tune physicochemical properties. nih.govresearchgate.net
Table 2: Common Bioisosteres for Carboxylic Acids and Their Theoretical Implications
| Bioisostere | Potential Advantages | Theoretical Considerations |
|---|---|---|
| Tetrazole | Similar acidity to carboxylic acid, increased metabolic stability. drughunter.com | Alters hydrogen bonding geometry and electrostatic potential. |
| Sulfonamide | Increased lipophilicity and membrane permeability. drughunter.com | Weaker acidity compared to carboxylic acid (pKa ~9-10). |
| Hydroxamic Acid | Can act as a metal chelator. | Different tautomeric forms may exist. |
Conformational Analysis and its Relevance to Molecular Recognition
The three-dimensional conformation of this compound is a critical factor in its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of the molecule.
The relative orientation of the 6-phenyl group and the 2-carboxylic acid group with respect to the imidazo[1,2-a]pyridine core can significantly influence molecular recognition. The rotational freedom around the single bonds connecting these substituents to the heterocyclic scaffold allows the molecule to adopt various conformations.
Future Research Directions and Unexplored Avenues for 6 Phenylimidazo 1,2 a Pyridine 2 Carboxylic Acid
Development of Novel and Efficient Synthetic Routes for Complex Derivatives
The synthesis of imidazo[1,2-a]pyridines has been an active area of research, with numerous methods developed for the construction of the core scaffold and the introduction of various substituents. researchgate.netrsc.org Traditional methods often rely on the condensation of 2-aminopyridines with α-halocarbonyl compounds. researchgate.net While effective, these methods can lack efficiency and sustainability, particularly when synthesizing complex derivatives. Future research should focus on the development of novel synthetic strategies that are more atom-economical, environmentally friendly, and amenable to the rapid generation of molecular diversity.
A significant area for advancement lies in the continued exploration of C-H functionalization reactions. nih.govicsr.in These methods allow for the direct introduction of functional groups onto the imidazo[1,2-a]pyridine (B132010) core without the need for pre-functionalized starting materials, which is a significant step towards more efficient synthesis. icsr.in Visible light-induced C-H functionalization has emerged as a powerful tool, offering a transition-metal-free approach to synthesizing complex derivatives. nih.gov Future work should aim to expand the scope of these reactions to include a wider range of functional groups and to improve their regioselectivity.
Another promising avenue is the development of multicomponent reactions. These reactions, in which three or more reactants combine in a single synthetic operation, offer a highly efficient means of generating complex molecules from simple starting materials. nih.gov The development of new multicomponent reactions for the synthesis of 6-phenylimidazo[1,2-a]pyridine-2-carboxylic acid derivatives would be a significant contribution to the field, enabling the rapid assembly of diverse chemical libraries for biological screening.
The table below summarizes some of the current and potential future synthetic methodologies for the derivatization of the 6-phenylimidazo[1,2-a]pyridine (B3260201) scaffold.
| Synthetic Methodology | Description | Potential for Future Research |
| C-H Functionalization | Direct introduction of functional groups onto the heterocyclic core. nih.govicsr.in | Expansion of reaction scope, improvement of regioselectivity, and development of new catalytic systems. |
| Multicomponent Reactions | Combination of three or more reactants in a single step to build molecular complexity. nih.gov | Design of novel multicomponent reactions for the synthesis of diverse derivatives. |
| Visible Light Photoredox Catalysis | Use of visible light to drive chemical transformations, often under mild and environmentally friendly conditions. nih.gov | Development of new photocatalytic systems for the synthesis of complex and novel derivatives. |
| Flow Chemistry | Continuous synthesis of compounds in a reactor, offering advantages in terms of safety, scalability, and reproducibility. | Application of flow chemistry to the synthesis of this compound and its derivatives to enable large-scale production. |
Advanced Mechanistic Investigations of Molecular Targets (non-clinical)
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netnih.gov These activities are attributed to the interaction of these compounds with various molecular targets, such as kinases and other enzymes. nih.govnih.govnih.gov However, for many of these compounds, the precise molecular mechanisms of action remain to be fully elucidated.
Future research should focus on conducting advanced mechanistic investigations to gain a deeper understanding of how this compound derivatives interact with their biological targets. This will involve the use of a combination of experimental and computational techniques to study the binding modes, kinetics, and downstream cellular effects of these compounds.
A key area of investigation will be the use of structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to determine the three-dimensional structures of these compounds in complex with their target proteins. These structural insights will be invaluable for understanding the molecular basis of their activity and for guiding the design of more potent and selective inhibitors. nih.govnih.gov
In addition to structural studies, advanced biophysical and biochemical techniques should be employed to characterize the binding kinetics and thermodynamics of these compounds. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide valuable information on the affinity and selectivity of these compounds for their targets.
Furthermore, a deeper understanding of the cellular and physiological consequences of target engagement is needed. This will involve the use of systems biology approaches, such as proteomics and metabolomics, to identify the downstream signaling pathways that are modulated by these compounds.
Chemoinformatic and Data Mining Approaches for Scaffold Exploration
The vast chemical space that can be explored around the this compound scaffold presents both an opportunity and a challenge. Chemoinformatic and data mining approaches can play a crucial role in navigating this chemical space and in identifying new derivatives with desired biological activities. nih.gov
Future research should leverage the power of chemoinformatics to guide the design and synthesis of new libraries of this compound derivatives. This will involve the use of a variety of computational tools and techniques, including:
Virtual Screening: High-throughput virtual screening of large compound libraries against specific biological targets can be used to identify promising hit compounds for further experimental validation.
Pharmacophore Modeling: The development of pharmacophore models based on the known active compounds can be used to guide the design of new derivatives with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of these compounds with their biological activities, providing valuable insights for lead optimization. mdpi.com
Machine Learning and Artificial Intelligence: The application of machine learning and AI algorithms to large datasets of chemical and biological information can be used to predict the biological activities of new compounds and to identify novel structure-activity relationships.
By integrating these chemoinformatic approaches into the drug discovery process, it will be possible to accelerate the exploration of the this compound scaffold and to identify new drug candidates more efficiently.
Applications in Chemical Biology Probes and Tool Compounds (non-clinical)
In addition to their potential as therapeutic agents, this compound derivatives also have significant potential for use as chemical biology probes and tool compounds. These molecules can be used to study the function of specific proteins and pathways in a cellular context, providing valuable insights into fundamental biological processes.
One promising application is the development of fluorescent probes for bioimaging. rsc.org By attaching a fluorescent dye to the this compound scaffold, it is possible to create probes that can be used to visualize the localization and dynamics of their target proteins in living cells. rsc.org
Another important application is the development of affinity-based probes for target identification and validation. These probes can be used to selectively pull down their target proteins from complex biological samples, enabling their identification by mass spectrometry.
Furthermore, the development of tool compounds with high potency and selectivity for specific targets can be invaluable for dissecting the roles of these targets in complex biological processes. These tool compounds can be used to pharmacologically inhibit or activate their targets, allowing researchers to study the resulting phenotypic effects.
The table below highlights some potential applications of this compound derivatives as chemical biology tools.
| Application | Description | Potential Impact |
| Fluorescent Probes | Molecules that emit light upon binding to a specific target, enabling visualization of the target in cells and tissues. rsc.org | Elucidation of protein localization, trafficking, and dynamics in living systems. |
| Affinity-Based Probes | Molecules that can be used to selectively isolate a target protein from a complex mixture for identification and characterization. | Identification of new drug targets and validation of existing ones. |
| Tool Compounds | Potent and selective inhibitors or activators of a specific protein that can be used to study its biological function. | Dissection of complex signaling pathways and cellular processes. |
Exploration of New Methodologies for Structure-Based Design and Optimization
Structure-based drug design has become an indispensable tool in modern drug discovery, enabling the rational design of potent and selective inhibitors of specific biological targets. nih.govnih.gov The application of these methodologies to the this compound scaffold has already led to the discovery of promising lead compounds. nih.govnih.gov However, there is still significant room for the exploration of new methodologies to further enhance the efficiency and effectiveness of the design and optimization process.
One area of active research is the development of more accurate and reliable computational methods for predicting the binding affinity of small molecules to their target proteins. The use of advanced computational techniques, such as free energy perturbation (FEP) and molecular dynamics (MD) simulations, can provide more quantitative predictions of binding affinity, enabling a more efficient prioritization of compounds for synthesis and testing.
Another important area is the development of new strategies for targeting allosteric sites on proteins. Allosteric modulators can offer several advantages over traditional active site inhibitors, including higher selectivity and a lower potential for off-target effects. The identification and characterization of allosteric binding sites on the targets of this compound derivatives could open up new avenues for the development of novel therapeutic agents.
Finally, the integration of artificial intelligence and machine learning into the structure-based design process holds great promise for accelerating the discovery of new drug candidates. These technologies can be used to analyze large datasets of structural and biological information to identify novel structure-activity relationships and to generate new molecular designs with improved properties.
Q & A
Q. Basic
- Handling : Use nitrile gloves, lab coats, and eye protection due to potential skin sensitization (H317 hazard classification) .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Stability testing under these conditions shows no decomposition for ≥12 months .
What strategies exist for functionalizing the imidazo[1,2-a]pyridine core to enhance biological activity?
Q. Advanced
- Halogenation : Introduce Cl or F at the 2-/6-positions via Pd-catalyzed cross-coupling or direct electrophilic substitution to improve binding to hydrophobic enzyme pockets .
- Derivatization : Convert the carboxylic acid group to amides (e.g., using EDC/HOBt coupling) or esters for enhanced bioavailability. For example, chalcone conjugates show antikinetoplastid activity (IC50: 1–10 µM) .
How can continuous flow synthesis be optimized for producing imidazo[1,2-a]pyridine derivatives?
Q. Advanced
- Reactor Design : Use tandem microreactors to separate cyclization and functionalization steps, reducing side reactions .
- Parameter Optimization : Adjust flow rate (0.1–0.5 mL/min) and temperature (80–120°C) to balance reaction kinetics and product stability. Real-time HPLC monitoring ensures >95% purity .
What spectroscopic techniques are recommended for characterizing this compound?
Q. Basic
- 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 7.70 ppm singlet for position 6 protons) .
- FT-IR : Identify carboxylic acid (1711 cm⁻¹) and lactam (1628 cm⁻¹) groups .
- HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 239.08 for C14H10N2O2) .
What methodological considerations apply when designing imidazo[1,2-a]pyridine-based antimicrobial agents?
Q. Advanced
- Structure-Activity Relationship (SAR) : Prioritize substituents at positions 2 (electron-withdrawing groups) and 6 (halogens) for enhanced Gram-negative activity. Hydrazide derivatives show MIC values of 2–8 µg/mL against E. coli .
- Assay Design : Use checkerboard assays to evaluate synergism with β-lactams and address resistance mechanisms .
How do one-pot multicomponent reactions improve the synthesis of complex derivatives?
Advanced
A three-component reaction with Meldrum’s acid, aryl aldehydes, and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in water (RT, 2 h) yields benzo-fused derivatives with 80–90% efficiency. This green approach eliminates toxic solvents and reduces purification steps .
What are the common purification challenges for imidazo[1,2-a]pyridine-2-carboxylic acids?
Q. Basic
- Acidic Extraction : Partition the crude product between ethyl acetate and 1M HCl to remove unreacted amines.
- Chromatography : Use reverse-phase C18 columns with MeOH/H2O (gradient: 20→80%) to resolve polar byproducts .
How to address discrepancies in biological activity data across substituted derivatives?
Q. Advanced
- Meta-Analysis : Compare logP, pKa, and steric parameters using QSAR models to identify outliers. For example, 6-fluoro derivatives may exhibit paradoxical solubility-activity trends due to hydrogen bonding .
- Dose-Response Validation : Re-test compounds with conflicting data across ≥3 independent assays to rule out false positives .
What role does the carboxylic acid group play in the compound’s reactivity and derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
